2-[(Ethylamino)methyl]-4-nitrophenol-d5
Overview
Description
2-[(Ethylamino)methyl]-4-nitrophenol-d5 is a deuterated derivative of 2-[(Ethylamino)methyl]-4-nitrophenol. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (indicated by the “d5” suffix) makes it valuable for various analytical and experimental purposes, including proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-4-nitrophenol typically involves the nitration of phenol followed by the introduction of an ethylamino group. The deuterated version, 2-[(Ethylamino)methyl]-4-nitrophenol-d5, is synthesized using deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective introduction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated solvents and reagents, which are more expensive and require specialized handling .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]-4-nitrophenol-d5 undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethylamino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroquinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(Ethylamino)methyl]-4-nitrophenol-d5 is used in a variety of scientific research applications:
Chemistry: As a labeled compound, it is used in reaction mechanism studies and isotope labeling experiments.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of novel compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the ethylamino group can form hydrogen bonds and interact with biological molecules. These interactions can affect various biochemical pathways, making it useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)methyl]-4-nitrophenol
- 2-[(Propylamino)methyl]-4-nitrophenol
- 2-[(Butylamino)methyl]-4-nitrophenol
Uniqueness
2-[(Ethylamino)methyl]-4-nitrophenol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research .
Properties
IUPAC Name |
4-nitro-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-10-6-7-5-8(11(13)14)3-4-9(7)12/h3-5,10,12H,2,6H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBOFZTTUXRNK-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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